2H-Pyran-3(6H)-one
Overview
Description
2H-Pyran-3(6H)-one is a chemical compound that is part of the pyran family . Pyrans are a class of organic compounds that contain a six-membered ring structure with five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of 2H-Pyran-3(6H)-one can be achieved through a cascade cyclization triggered by oxidative gold catalysis . This process involves the formation of an α-oxo gold carbene intermediate, initially formed upon gold-catalyzed oxidation of alkynes . This intermediate can be trapped by a tethered C–C triple bond, resulting in the formation of a putative vinyl cation intermediate . This intermediate of high electrophilicity is proposed to be responsible for intramolecular C–H insertions .
Molecular Structure Analysis
The molecular structure of 2H-Pyran-3(6H)-one consists of a six-membered ring with five carbon atoms and one oxygen atom . The exact molecular weight and formula can vary depending on the specific variant of 2H-Pyran-3(6H)-one .
Chemical Reactions Analysis
In the synthesis process of 2H-Pyran-3(6H)-one, a cascade cyclization is triggered by oxidative gold catalysis . This reaction involves the formation of an α-oxo gold carbene intermediate, which is trapped by a tethered C–C triple bond, leading to the formation of a putative vinyl cation intermediate . This intermediate is proposed to be responsible for intramolecular C–H insertions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-Pyran-3(6H)-one can vary depending on the specific variant of the compound . For example, the molecular weight and formula of 2H-Pyran-3(6H)-one can differ .
Scientific Research Applications
Antimicrobial Properties
Certain derivatives have shown activity against gram-positive bacteria, with potential applications in developing new antibiotics .
Organic Synthesis
The compound has been used in oxidative gold catalysis for the synthesis of bicyclic/polycyclic 2H-pyran-3(6H)-ones .
Enzymatic Reactions
It has been used in laccase-catalyzed reactions to selectively produce 6-hydroxy-(2H)-pyran-3(6H)-ones .
Safety And Hazards
2H-Pyran-3(6H)-one is highly flammable and can be ignited under almost all ambient temperature conditions . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires caused by this compound .
Future Directions
The synthesis of 2H-Pyran-3(6H)-one via a cascade cyclization triggered by oxidative gold catalysis presents a rapid approach to the construction of functionalized polycyclic systems . This method allows for the creation of these systems from easily accessible bispropargyl ethers and with minimal structural prefunctionalization . This could potentially open up new avenues for the synthesis of other complex organic compounds .
properties
IUPAC Name |
2H-pyran-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRYKNXDWXDXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405427 | |
Record name | 2H-Pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-3(6H)-one | |
CAS RN |
98166-23-5 | |
Record name | 2H-Pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dihydro-2H-pyran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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